molecular formula C42H75N19O10 B12402535 (2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B12402535
M. Wt: 1006.2 g/mol
InChI Key: BOBJJKXIGVFGTB-XIJWKTHWSA-N
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Description

The compound “(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid” is a complex organic molecule with multiple amino and carboxyl groups. This compound is likely a peptide or a peptide-like molecule, given its structure and the presence of amino acid residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Peptide Bond Formation: This is usually achieved through coupling reactions using reagents like carbodiimides (e.g., EDC, DCC) or other coupling agents (e.g., HATU, TBTU).

    Protection and Deprotection Steps: Protecting groups are used to prevent unwanted reactions at specific functional groups. Common protecting groups include Boc, Fmoc, and Cbz for amino groups.

    Purification: Techniques such as HPLC (High-Performance Liquid Chromatography) are used to purify the final product.

Industrial Production Methods

Industrial production of such compounds often involves solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Chemical Reactions Analysis

Types of Reactions

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, particularly at the amino and carboxyl groups.

    Substitution Reactions: Amino groups can participate in nucleophilic substitution reactions.

    Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDC, DCC, HATU.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the peptide bonds would yield individual amino acids or smaller peptide fragments.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of longer peptides or proteins.

    Catalysis: May serve as a catalyst or a ligand in various chemical reactions.

Biology

    Enzyme Inhibition: Could act as an inhibitor for specific enzymes due to its peptide-like structure.

    Protein-Protein Interactions: May be used to study interactions between proteins.

Medicine

    Drug Development: Potential use in the development of peptide-based drugs.

    Diagnostics: Could be used in diagnostic assays to detect specific biomolecules.

Industry

    Biotechnology: Used in the production of recombinant proteins.

    Pharmaceuticals: Employed in the formulation of peptide-based therapeutics.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, peptide-like molecules can:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor activity on cell surfaces.

    Disrupt Protein-Protein Interactions: Affect cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Short chains of amino acids.

    Peptidomimetics: Molecules that mimic the structure and function of peptides.

    Proteins: Larger molecules composed of one or more long chains of amino acids.

Uniqueness

This compound’s uniqueness lies in its specific sequence and structure, which may confer unique biological activity or chemical reactivity compared to other peptides or peptidomimetics.

Properties

Molecular Formula

C42H75N19O10

Molecular Weight

1006.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C42H75N19O10/c43-15-3-1-8-25(45)34(64)57-27(10-5-17-52-41(47)48)36(66)58-28(13-14-32(46)62)37(67)60-30(20-24-21-51-23-55-24)39(69)61-19-7-12-31(61)38(68)54-22-33(63)56-26(9-2-4-16-44)35(65)59-29(40(70)71)11-6-18-53-42(49)50/h21,23,25-31H,1-20,22,43-45H2,(H2,46,62)(H,51,55)(H,54,68)(H,56,63)(H,57,64)(H,58,66)(H,59,65)(H,60,67)(H,70,71)(H4,47,48,52)(H4,49,50,53)/t25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

BOBJJKXIGVFGTB-XIJWKTHWSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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